molecular formula C10H20N2O4S B3033536 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid CAS No. 1042814-95-8

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid

Cat. No.: B3033536
CAS No.: 1042814-95-8
M. Wt: 264.34 g/mol
InChI Key: TVMBUIMUGCKWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H20N2O4S and a molecular weight of 264.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a diethylsulfamoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diethylsulfamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The piperidine ring provides structural stability and facilitates binding to target molecules. Pathways involved in its mechanism of action include enzyme inhibition and modulation of receptor activity .

Comparison with Similar Compounds

1-(Diethylsulfamoyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific diethylsulfamoyl substitution, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(diethylsulfamoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-3-11(4-2)17(15,16)12-7-5-9(6-8-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMBUIMUGCKWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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